molecular formula C24H17N3 B12706059 Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- CAS No. 171088-83-8

Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl-

Cat. No.: B12706059
CAS No.: 171088-83-8
M. Wt: 347.4 g/mol
InChI Key: TUOWUHKLJLROLA-UHFFFAOYSA-N
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Description

Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- is a complex heterocyclic compound that features a fused ring system combining benzimidazole and quinazoline frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- typically involves multi-step reactions. One common method is the iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(2-aminophenyl) benzimidazole. This process involves C(sp3)-H oxidation, condensation, and cyclization . Another approach includes the use of transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: Catalyzed by iodine or other oxidizing agents.

    Reduction: Typically involves hydrogenation or the use of reducing agents.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Iodine, molecular oxygen, or other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cross-coupling reactions can yield various substituted benzimidazoquinazoline derivatives .

Scientific Research Applications

Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to interfere with essential cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- stands out due to its unique fused ring structure, which combines the properties of benzimidazole and quinazoline. This structural uniqueness contributes to its diverse range of applications and biological activities.

Properties

CAS No.

171088-83-8

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

2-phenyl-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene

InChI

InChI=1S/C24H17N3/c1-2-9-17(10-3-1)23-19-15-14-16-8-4-5-11-18(16)22(19)26-24-25-20-12-6-7-13-21(20)27(23)24/h1-13H,14-15H2

InChI Key

TUOWUHKLJLROLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C4=CC=CC=C4N=C3N=C2C5=CC=CC=C51)C6=CC=CC=C6

Origin of Product

United States

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